6-Methylcholanthrene

説明

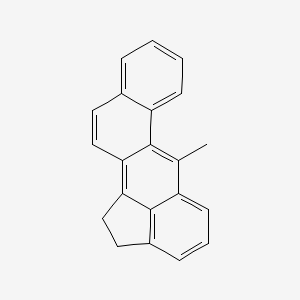

Structure

2D Structure

3D Structure

特性

CAS番号 |

29873-25-4 |

|---|---|

分子式 |

C21H16 |

分子量 |

268.4 g/mol |

IUPAC名 |

6-methyl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C21H16/c1-13-16-8-4-6-15-10-12-19(21(15)16)18-11-9-14-5-2-3-7-17(14)20(13)18/h2-9,11H,10,12H2,1H3 |

InChIキー |

PCOGMMKGBNBIQC-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C3CCC4=C3C1=CC=C4)C=CC5=CC=CC=C52 |

正規SMILES |

CC1=C2C(=C3CCC4=C3C1=CC=C4)C=CC5=CC=CC=C52 |

他のCAS番号 |

29873-25-4 |

同義語 |

6-MCA 6-methylcholanthrene |

製品の起源 |

United States |

Foundational & Exploratory

The Genesis of a Potent Carcinogen: An In-depth Technical Guide to the Discovery and Synthesis of 6-Methylcholanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and seminal synthetic routes of 6-Methylcholanthrene (6-MC), a polycyclic aromatic hydrocarbon that has played a pivotal role in the study of chemical carcinogenesis. This document details the early experimental work, presenting key quantitative data and methodologies for the foundational syntheses of this compound. Furthermore, it elucidates the primary signaling pathways through which this compound exerts its biological effects.

Discovery and Early History

The story of this compound begins in the early 1930s, a period of intense investigation into the carcinogenic properties of polycyclic aromatic hydrocarbons. Following the identification of dibenz[a,h]anthracene as the first pure chemical carcinogen, researchers sought to understand the relationship between chemical structure and carcinogenic activity.

A significant breakthrough came in 1933 when J. W. Cook and G. A. D. Haslewood at the Cancer Hospital Research Institute in London reported the conversion of a bile acid, deoxycholic acid, into a hydrocarbon that produced tumors in mice. While the exact structure of this initial hydrocarbon was not fully elucidated at the time, this work established a crucial link between endogenous steroids and carcinogenic polycyclic aromatic hydrocarbons.

Building on this pioneering research, Louis F. Fieser and Arnold M. Seligman at Harvard University achieved the first rational synthesis of this compound in 1935.[1] Their work provided an unambiguous chemical structure and a reproducible method for obtaining the compound, which greatly facilitated further research into its potent carcinogenic properties.[2]

Foundational Syntheses of this compound

The early syntheses of this compound are notable for their ingenuity in an era preceding modern analytical and purification techniques. The primary route established by Fieser and Seligman involved the transformation of deoxycholic acid, a readily available bile acid.

Synthesis from Deoxycholic Acid (Fieser and Seligman, 1935)

This landmark synthesis provided the first definitive preparation of this compound. The multi-step process began with the conversion of cholic acid to deoxycholic acid, followed by a series of reactions to construct the aromatic ring system.

Experimental Protocol:

The following is a summary of the key steps in the Fieser and Seligman synthesis:

-

Preparation of Cholenic Acid: Deoxycholic acid was first converted to its methyl ester and then dehydrated to yield methyl cholate. Pyrolysis of methyl cholate afforded a mixture of unsaturated compounds, from which cholenic acid was isolated.

-

Formation of the Naphthyl Grignard Reagent: 1-Bromo-7-methylnaphthalene was reacted with magnesium in ether to produce the corresponding Grignard reagent.

-

Reaction with Cholenic Acid Derivative: The Grignard reagent was then reacted with the methyl ester of cholenic acid.

-

Cyclization and Dehydrogenation: The resulting tertiary alcohol was dehydrated and then cyclized using a selenium dehydrogenation at high temperature to form the cholanthrene ring system.

-

Introduction of the Methyl Group: The final step to yield this compound was achieved through a reaction that introduced a methyl group at the 6-position of the cholanthrene scaffold.

Quantitative Data from Fieser and Seligman (1935):

| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |

| 1 | Cholenic Acid | Deoxycholic Acid | ~40 | 186-187 |

| 2-5 | This compound | Cholenic Acid Derivative | ~10 (overall) | 179-180 |

Signaling Pathways Activated by this compound

This compound is a potent activator of intracellular signaling pathways that are critically involved in xenobiotic metabolism and cellular stress responses. Its carcinogenic effects are largely attributed to its ability to be metabolized into reactive intermediates that can form DNA adducts, leading to mutations.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of action of this compound involves its binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand like 6-MC, the complex translocates to the nucleus, where AhR dissociates and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. These genes primarily encode for enzymes involved in drug metabolism, such as cytochrome P450s (e.g., CYP1A1 and CYP1B1), which metabolize 6-MC into its carcinogenic forms.

Nrf2/ARE Signaling Pathway

Exposure to this compound and its metabolites can induce oxidative stress within cells. This cellular stress activates the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, a key cellular defense mechanism against oxidative damage. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione synthesis, which help to mitigate the damaging effects of reactive oxygen species.

Conclusion

The discovery and synthesis of this compound represent a pivotal chapter in the history of cancer research. The early work of Cook, Haslewood, Fieser, and Seligman not only provided the scientific community with a potent tool to study carcinogenesis but also laid the groundwork for understanding the intricate relationship between chemical structure and biological activity. The elucidation of the signaling pathways activated by this compound, particularly the AhR and Nrf2/ARE pathways, continues to provide valuable insights into the mechanisms of chemical toxicity and cellular defense. This historical and technical overview serves as a foundational resource for researchers and professionals in the ongoing efforts to understand and combat cancer.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Methylcholanthrene

Disclaimer: This technical guide focuses on 3-Methylcholanthrene (CAS Number: 56-49-5) . The initial request for information on 6-Methylcholanthrene could not be fulfilled in-depth due to a significant lack of available scientific literature and data for this specific isomer. In contrast, 3-Methylcholanthrene is an extensively studied and well-characterized compound, widely used in cancer research. Therefore, this guide provides comprehensive information on 3-Methylcholanthrene as a close and highly relevant analogue.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the chemical properties, structure, and biological activities of 3-Methylcholanthrene.

Chemical and Physical Properties

3-Methylcholanthrene (3-MC) is a potent polycyclic aromatic hydrocarbon (PAH) that is highly carcinogenic.[1] It is often used in laboratory settings to induce tumors in animal models for cancer research.[1] 3-MC presents as pale yellow solid crystals when crystallized from benzene and ether.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₆ | [1][2] |

| Molecular Weight | 268.35 g/mol | [1][2] |

| CAS Number | 56-49-5 | [1][2] |

| Appearance | Pale yellow solid/needles | [1][3] |

| Melting Point | 178-180 °C (352.4-356 °F) | [1] |

| Boiling Point | 280 °C (536 °F) at 80 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in benzene, xylene, toluene, and other organic solvents.[1][4] Soluble in DMSO. | [1][4][5] |

| Density | 1.28 g/cm³ at 20 °C | [1] |

| LogP (Octanol-Water) | 6.42 | [3] |

Chemical Structure

3-Methylcholanthrene is a pentacyclic aromatic hydrocarbon, an alkylated derivative of benz[a]anthracene.[1][3] Its structure consists of five fused benzene rings with a methyl group at the 3-position.[3] The IUPAC name for 3-Methylcholanthrene is 3-methyl-1,2-dihydrobenzo[j]aceanthrylene.[1][3]

Signaling Pathways

The biological effects of 3-Methylcholanthrene are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][3]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23.[6][7] Upon binding of a ligand such as 3-MC, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[6][8]

In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[8][9] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[7][8] This binding initiates the transcription of a battery of genes, including Phase I and Phase II metabolizing enzymes such as cytochrome P450s (e.g., CYP1A1, CYP1B1) and glutathione S-transferases.[8][9]

Metabolic Activation and Carcinogenesis

The carcinogenicity of 3-Methylcholanthrene is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts.[1] This process is initiated by the very enzymes whose expression is induced by the AhR signaling pathway, particularly cytochrome P450 enzymes.

The metabolic activation of 3-MC involves its conversion to diol epoxides.[10][11] These reactive epoxides can then attack nucleophilic sites on DNA bases, primarily guanine, leading to the formation of bulky DNA adducts.[12] If not repaired, these adducts can cause mutations during DNA replication, which can lead to the initiation of cancer.[13] The formation of diol-epoxides in the 7,8,9,10-ring of 3-methylcholanthrene has been identified as a key step in its metabolic activation in mouse skin.[10][11]

Experimental Protocols

3-Methylcholanthrene is a widely used tool in experimental oncology to induce tumors in laboratory animals and to study cellular transformation in vitro.

In Vivo Tumor Induction in Mice

A common protocol for inducing fibrosarcomas in mice involves the administration of 3-MC.[14][15]

Methodology:

-

Preparation of 3-MC Solution: 3-Methylcholanthrene is typically suspended in a vehicle such as sesame oil.[13]

-

Animal Model: Various mouse strains are used, with susceptibility to 3-MC induced carcinogenesis varying between strains.[16]

-

Administration: A single intramuscular or subcutaneous injection of the 3-MC suspension is administered to the mice.[13][16] Dosages can vary, but are often in the range of 0.1 to 1.0 mg per mouse.[13]

-

Tumor Monitoring: The animals are monitored regularly (e.g., 2-3 times per week) for tumor development at the injection site.[13] Tumor growth is measured, and mice are typically euthanized when the tumor reaches a predetermined size (e.g., >10 mm in diameter).[13]

-

Downstream Analysis: The induced tumors can be excised for histological analysis, establishment of tumor cell lines, or for immunological studies of the tumor microenvironment.[14][15]

In Vitro Cell Transformation Assay

The carcinogenic potential of 3-Methylcholanthrene can also be assessed using in vitro cell transformation assays, which measure the ability of a chemical to induce a malignant phenotype in cultured cells.[17][18]

Methodology:

-

Cell Culture: A suitable cell line, such as BALB/c 3T3 mouse embryo fibroblasts, is used.[17] These cells typically exhibit contact inhibition, growing as a monolayer.[18]

-

Treatment: The cells are treated with 3-MC at various concentrations. A concurrent cytotoxicity assay is often performed to determine the appropriate dose range.[17]

-

Incubation: After treatment, the cells are cultured for several weeks, with regular changes of the culture medium.[17]

-

Scoring of Transformed Foci: Carcinogen-treated cells may lose contact inhibition and begin to pile up, forming distinct foci.[18] These foci are then fixed, stained, and counted to quantify the transforming activity of the compound.[17]

-

Confirmation of Malignancy: Cells from the transformed foci can be isolated and injected into susceptible host animals to confirm their tumorigenicity.[18]

References

- 1. Methylcholanthrene - Wikipedia [en.wikipedia.org]

- 2. 3-Methylcholanthrene [webbook.nist.gov]

- 3. 3-Methylcholanthrene | C21H16 | CID 1674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. medkoo.com [medkoo.com]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic activation of 3-methylcholanthrene in mouse skin: fluorescence spectral evidence indicates the involvement of diol-epoxides formed in the 7,8,9,10-ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The reaction of a 3-methylcholanthrene diol epoxide with DNA in relation to the binding of 3-methylcholanthrene to the DNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Methylcholanthrene-induced Carcinogenesis by an Interferon γ Receptor–dependent Foreign Body Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using methylcholanthrene-induced fibrosarcomas to study tumor immunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. The transformics assay: first steps for the development of an integrated approach to investigate the malignant cell transformation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Malignant Transformation by Methylcholanthrene of the Progeny of Single Cells Derived from C3H Mouse Prostate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Studies on 6-Methylcholanthrene (MCA)-Induced Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylcholanthrene (MCA), a potent polycyclic aromatic hydrocarbon (PAH), has been a cornerstone of experimental cancer research for decades. Since its carcinogenic properties were first identified, MCA has been instrumental in developing animal models to study the mechanisms of chemical carcinogenesis, tumor immunology, and to evaluate novel anti-cancer therapies. This technical guide provides a comprehensive overview of early studies on MCA-induced tumors, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved in its mechanism of action.

Experimental Protocols

The induction of tumors using this compound in early studies followed several standardized protocols, primarily in rodent models. These protocols, while varying slightly between research groups, shared core methodologies.

Preparation and Administration of this compound

The key to successful tumor induction lies in the proper preparation and administration of the carcinogen.

1. Carcinogen Preparation:

-

Compound: 3-Methylcholanthrene (also referred to as 20-Methylcholanthrene).

-

Vehicle: MCA is a solid crystal and requires a vehicle for solubilization and injection. Commonly used vehicles in early studies include:

-

Sesame oil[1]

-

Corn oil

-

-

Concentration: The concentration of MCA in the vehicle was a critical parameter influencing tumor incidence and latency. A common preparation involved creating a suspension or emulsion. For example, a concentration of 5mg/ml of MCA in corn oil has been used.

2. Animal Models:

-

Species: Mice and rats were the most frequently used animals.

-

Strains: Various strains have been utilized, including BALB/c, C57BL/6, and CBA mice, as well as Wistar rats.[2][3] The genetic background of the animal model can significantly influence susceptibility to MCA-induced carcinogenesis.

3. Administration:

-

Route of Injection: The route of administration largely determined the type of tumor that would develop.

-

Subcutaneous (s.c.) injection: This was a common method for inducing soft tissue sarcomas, such as fibrosarcomas, at the site of injection.

-

Intramuscular (i.m.) injection: This method was also used to induce sarcomas within the muscle tissue.[1]

-

Intrabronchial instillation: This targeted route was employed to induce lung tumors.[2]

-

Intracerebral implantation: Early studies explored the induction of brain tumors by directly placing MCA pellets in the brain.[4]

-

-

Dosage: A single injection of MCA was often sufficient to induce tumor formation. The volume was typically around 0.1 to 0.2 ml of the MCA-oil suspension.[1]

4. Tumor Monitoring and Endpoint:

-

Observation Period: Following administration, animals were monitored for several months to over a year for tumor development.

-

Tumor Measurement: Tumor growth was typically assessed by measuring the diameter of the palpable mass.

-

Endpoint: Animals were often euthanized when the tumor reached a predetermined size (e.g., >10-15 mm in diameter) or if they showed signs of morbidity.[1]

Workflow for MCA-Induced Carcinogenesis Studies

Quantitative Data from Early Studies

The following tables summarize quantitative data on tumor incidence and the impact of the host's immunological status from various early studies.

Table 1: Tumor Incidence Following this compound Administration in Rodents

| Animal Model | Route of Administration | Observation Period | Tumor Type | Incidence | Reference |

| Wistar Rats | Intrabronchial | 30 days | Atypical hyperplasia | 88.2% (15/17) | [2] |

| Wistar Rats | Intrabronchial | 30 days | Adenoid hyperplasia/adenomas | 70.6% (12/17) | [2] |

| Wistar Rats | Intrabronchial | 30 days | Squamous cell carcinoma | 17.7% (3/17) | [2] |

| Wistar Rats | Intrabronchial | 60 days | Atypical hyperplasia | 83.3% (15/18) | [2] |

| Wistar Rats | Intrabronchial | 60 days | Adenoid hyperplasia/adenomas | 23.5% (4/17) | [2] |

| Wistar Rats | Intrabronchial | 60 days | Squamous cell carcinoma | 38.9% (7/18) | [2] |

| BALB/c Mice | Subcutaneous | 9 months | Sarcoma | Nearly 100% | [3] |

Table 2: Influence of Immunological Status on MCA-Induced Tumor Growth in BALB/c Mice

| Treatment Group | Effect on Tumor Appearance | Effect on Tumor Growth | Reference |

| T-cell deficient mice | - | Shorter tumor duration, earlier death | [3] |

| Silica particles (NK-cell/macrophage suppression) | - | Enhanced (not statistically significant) | [3] |

| Corynebacterium parvum (CP) with MCA | Earlier | Slowed | [3] |

| Corynebacterium parvum (CP) 2 months after MCA | Significantly delayed | - | [3] |

Mechanism of Action and Signaling Pathways

The carcinogenicity of this compound is not due to the compound itself but rather to its metabolic activation into reactive intermediates that can damage DNA. The host's immune system also plays a critical role in either suppressing or promoting tumor development.

Metabolic Activation of this compound

This compound, like other PAHs, is chemically inert and requires enzymatic conversion to become a carcinogen. This process involves a series of steps mediated by Phase I and Phase II metabolic enzymes.

The metabolic activation of MCA begins with its oxidation by cytochrome P450 enzymes, primarily CYP1A1, to form an epoxide. This epoxide is then hydrated by epoxide hydrolase to a dihydrodiol. A subsequent epoxidation of the dihydrodiol by other cytochrome P450 enzymes, such as CYP1B1, results in the formation of a highly reactive diol-epoxide. This "ultimate carcinogen" is an electrophilic species that can covalently bind to nucleophilic sites on cellular macromolecules, most importantly DNA, to form DNA adducts. If these DNA adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Immune Response to MCA-Induced Tumors

The development of MCA-induced tumors is not solely dependent on the chemical's mutagenic properties; it is also heavily influenced by the host's immune response. Early studies revealed a complex interplay between different immune cell populations.

The immune system can recognize and eliminate nascent MCA-transformed cells in a process known as immunosurveillance. Key players in this anti-tumor response include:

-

T-lymphocytes: These cells are crucial for a specific immune response against tumor antigens.

-

Natural Killer (NK) and NKT cells: These provide a more innate line of defense against transformed cells.

-

Macrophages: These can be activated to kill tumor cells, often in response to signals like Interferon-gamma (IFN-γ).[1] IFN-γ itself has been shown to play a protective role, in part by promoting the encapsulation of the injected MCA, thereby limiting its diffusion and DNA-damaging effects.[1]

However, the immune response is not always successful. As tumors progress, they can develop mechanisms to evade or suppress the immune system. Early studies identified "blocking factors" that could inhibit the cytotoxic activity of immune cells.[5][6] This decline in cellular immunity allows for unchecked tumor growth.

Conclusion

The early studies on this compound-induced tumors laid a critical foundation for our current understanding of chemical carcinogenesis and tumor immunology. The experimental protocols developed during this period are still relevant and form the basis for many contemporary in vivo cancer models. The quantitative data from these studies provided the first insights into dose-response relationships and the influence of the host's immune system on tumor development. Furthermore, the elucidation of MCA's metabolic activation pathway and the initial characterization of the immune response to MCA-induced tumors have paved the way for more detailed molecular and cellular investigations. This historical knowledge remains invaluable for researchers and professionals in the ongoing development of novel cancer therapies.

References

- 1. Inhibition of Methylcholanthrene-induced Carcinogenesis by an Interferon γ Receptor–dependent Foreign Body Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular immune responses to methylcholanthrene-induced fibrosarcoma in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incidence and growth of methylcholanthrene-induced tumors in mice with altered immunological status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies in Carcinogenesis: VIII. Experimental Production of Brain Tumors in Mice with Methylcholanthrene | Semantic Scholar [semanticscholar.org]

- 5. [PDF] Cellular immune responses to methylcholanthrene-induced fibrosarcoma in BALB/c mice | Semantic Scholar [semanticscholar.org]

- 6. Cellular immune responses to methylcholanthrene-induced fibrosarcoma in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Detoxification Pathways of 6-Methylcholanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylcholanthrene (6-MC), a potent polycyclic aromatic hydrocarbon (PAH), is a widely utilized experimental carcinogen. Its carcinogenicity is not inherent but is a consequence of its metabolic activation to reactive electrophilic intermediates that can form covalent adducts with cellular macromolecules, primarily DNA. This guide provides a comprehensive technical overview of the intricate metabolic and detoxification pathways of 6-MC. It details the enzymatic processes involved in its bioactivation (Phase I metabolism) and subsequent detoxification (Phase II metabolism), presents quantitative data on enzyme induction, and provides detailed experimental protocols for studying these pathways. Visual diagrams of the core pathways and experimental workflows are included to facilitate a deeper understanding of the molecular toxicology of 6-MC.

Introduction

This compound (commonly referred to as 3-Methylcholanthrene or 3-MC in much of the scientific literature) is a pentacyclic aromatic hydrocarbon that serves as a classic model compound for chemical carcinogenesis research.[1] Like many PAHs, 6-MC is chemically inert and requires metabolic activation to exert its carcinogenic effects. This bioactivation process, primarily mediated by Phase I enzymes, leads to the formation of highly reactive electrophilic metabolites. These metabolites can covalently bind to nucleophilic sites on cellular macromolecules, such as DNA, RNA, and proteins, forming adducts.[2] DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

The detoxification of 6-MC and its reactive metabolites is a critical cellular defense mechanism. This process is primarily carried out by Phase II conjugating enzymes, which increase the water solubility of the metabolites, facilitating their excretion from the body.[2] The balance between metabolic activation and detoxification is a key determinant of an individual's susceptibility to the carcinogenic effects of 6-MC and other PAHs.

This technical guide will provide an in-depth exploration of the enzymatic pathways governing the metabolism and detoxification of 6-MC, offering valuable insights for researchers in toxicology, pharmacology, and drug development.

Metabolic Activation (Phase I)

The initial and rate-limiting step in the metabolic activation of 6-MC is its oxidation by the cytochrome P450 (CYP) superfamily of monooxygenases.[3] This process introduces reactive functional groups, such as epoxides and hydroxyls, onto the 6-MC molecule.

Role of Cytochrome P450 Isoforms

The primary CYP isoforms involved in the metabolism of 6-MC are CYP1A1 and CYP1B1. These enzymes are inducible by PAHs, including 6-MC itself, through the activation of the aryl hydrocarbon receptor (AhR).

-

CYP1A1: This enzyme is highly inducible in the liver and extrahepatic tissues and plays a major role in the initial oxidation of 6-MC.

-

CYP1B1: Also inducible by AhR ligands, CYP1B1 is expressed in a variety of tissues and is involved in the formation of carcinogenic diol epoxides.

The metabolic activation of 6-MC proceeds through a series of enzymatic reactions to form the ultimate carcinogenic metabolite, a diol epoxide.

Figure 1: Metabolic activation pathway of this compound.

Formation of Reactive Intermediates

The key reactive intermediates in the metabolic activation of 6-MC are:

-

Arene Oxides: The initial epoxidation of 6-MC by CYPs forms arene oxides, such as 6-MC-11,12-oxide. These are electrophilic and can react with cellular nucleophiles.

-

Diol Epoxides: Following the hydration of the initial epoxide by epoxide hydrolase to a dihydrodiol, a second epoxidation by CYPs in the bay or fjord region of the molecule forms highly reactive diol epoxides. These are considered the ultimate carcinogenic metabolites of 6-MC.

Detoxification Pathways (Phase II)

Phase II detoxification pathways involve the conjugation of the reactive metabolites of 6-MC with endogenous hydrophilic molecules, rendering them more water-soluble and readily excretable.

Glutathione S-Transferases (GSTs)

GSTs catalyze the conjugation of reactive electrophiles, including the epoxide and diol epoxide metabolites of 6-MC, with the tripeptide glutathione (GSH).[2] This reaction neutralizes their reactivity and facilitates their elimination.

UDP-Glucuronosyltransferases (UGTs)

UGTs conjugate hydroxylated metabolites of 6-MC (phenols and dihydrodiols) with glucuronic acid. 6-MC is known to induce the expression of certain UGT isoforms, such as UGT1A6, enhancing its own detoxification.[4]

Sulfotransferases (SULTs)

SULTs catalyze the sulfonation of hydroxylated 6-MC metabolites. This process also increases their water solubility and promotes their excretion.

Epoxide Hydrolase (EH)

While involved in the formation of dihydrodiols that can be further activated, epoxide hydrolase also plays a crucial detoxification role by converting reactive epoxides into less reactive diol forms, which can then be conjugated by Phase II enzymes.[5]

Figure 2: Major Phase II detoxification pathways for 6-MC metabolites.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of 6-MC.

Table 1: Induction of Key Metabolic Enzymes by this compound

| Enzyme | Species/System | Treatment | Fold Induction | Reference |

| CYP1A1 mRNA | Fetal Mouse Liver | 3-MC (single dose) | 7,000 - 16,000 | [6] |

| CYP1A1 mRNA | Fetal Mouse Lung | 3-MC (single dose) | 2,000 - 6,000 | [6] |

| CYP1B1 mRNA | Fetal Mouse Liver | 3-MC (single dose) | 10 - 20 | [6] |

| CYP1B1 mRNA | Fetal Mouse Lung | 3-MC (single dose) | 8 - 18 | [6] |

| UGT1A6 | Cultured Rat Hepatocytes | 3-MC + 0.1 µM DEX | 5.2 | [4] |

Table 2: Enzyme Kinetic Parameters for this compound Metabolism

Note: Specific Km and Vmax values for the direct metabolism of 6-MC and its primary metabolites by key enzymes are not widely reported in the literature and would likely require experimental determination.

| Enzyme | Substrate | Km | Vmax | Reference |

| CYP1A1 | This compound | Not Reported | Not Reported | |

| CYP1B1 | This compound | Not Reported | Not Reported | |

| Epoxide Hydrolase | 6-MC-11,12-oxide | Not Reported | Not Reported | |

| GST | 6-MC Diol Epoxide | Not Reported | Not Reported | |

| UGT | Hydroxylated 6-MC | Not Reported | Not Reported | |

| SULT | Hydroxylated 6-MC | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism and detoxification of 6-MC.

Microsomal Metabolism Assay

This assay is used to study the in vitro metabolism of 6-MC by Phase I enzymes located in the microsomal fraction of cells, primarily the liver.

Objective: To determine the rate of 6-MC metabolism and identify the metabolites formed.

Materials:

-

Liver microsomes (from human or animal models)

-

This compound (substrate)

-

NADPH regenerating system (cofactor for CYPs)

-

Phosphate buffer (pH 7.4)

-

Organic solvent (e.g., acetonitrile) for quenching the reaction

-

Internal standard for analytical quantification

-

HPLC-MS/MS system for metabolite analysis

Procedure:

-

Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding 6-MC.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by HPLC-MS/MS to separate and quantify the remaining 6-MC and its metabolites.

Figure 3: Experimental workflow for a microsomal metabolism assay.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST enzymes in conjugating a substrate with glutathione. A common model substrate is 1-chloro-2,4-dinitrobenzene (CDNB).

Objective: To determine the GST activity in a biological sample.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Phosphate buffer (pH 6.5)

-

Reduced glutathione (GSH) solution

-

1-chloro-2,4-dinitrobenzene (CDNB) solution

-

Spectrophotometer

Procedure:

-

Prepare an assay cocktail containing phosphate buffer, GSH, and CDNB.

-

Add a known amount of the biological sample to the assay cocktail in a cuvette.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. The change in absorbance is due to the formation of the GSH-CDNB conjugate.

-

Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

UDP-Glucuronosyltransferase (UGT) Activity Assay

This assay measures the activity of UGTs in conjugating a substrate with glucuronic acid. A common model substrate is p-nitrophenol.

Objective: To determine the UGT activity in a biological sample.

Materials:

-

Microsomal preparation (source of UGTs)

-

p-Nitrophenol (substrate)

-

UDP-glucuronic acid (UDPGA, cofactor)

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

Magnesium chloride

-

Detergent (e.g., Brij 58) to activate the enzyme

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing microsomes, buffer, MgCl₂, and detergent.

-

Add p-nitrophenol and pre-incubate at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C.

-

Stop the reaction at various time points by adding a quenching solution (e.g., cold acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by HPLC to quantify the formation of p-nitrophenol glucuronide.

Sulfotransferase (SULT) Activity Assay

This assay measures the activity of SULTs in transferring a sulfonate group to a substrate. A common method involves the use of a radiolabeled cofactor, [³⁵S]PAPS.

Objective: To determine the SULT activity in a biological sample.

Materials:

-

Cytosolic fraction of a biological sample (source of SULTs)

-

Hydroxylated substrate (e.g., a phenol)

-

[³⁵S]3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS)

-

Buffer (e.g., phosphate buffer, pH 7.0)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the cytosolic fraction, buffer, and the hydroxylated substrate.

-

Initiate the reaction by adding [³⁵S]PAPS.

-

Incubate at 37°C.

-

Stop the reaction by adding a quenching solution.

-

Separate the radiolabeled sulfated product from the unreacted [³⁵S]PAPS using a suitable method (e.g., chromatography or precipitation).

-

Quantify the radioactivity of the product using a scintillation counter to determine the enzyme activity.

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive assay is used to detect and quantify DNA adducts formed by carcinogens like 6-MC.

Objective: To measure the levels of 6-MC-DNA adducts in a DNA sample.

Materials:

-

DNA sample isolated from cells or tissues exposed to 6-MC

-

Micrococcal nuclease and spleen phosphodiesterase for DNA digestion

-

[γ-³²P]ATP (radiolabel)

-

T4 polynucleotide kinase

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Enrich the adducted nucleotides from the normal nucleotides.

-

Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Separate the ³²P-labeled adducted nucleotides by multi-directional thin-layer chromatography (TLC).

-

Detect and quantify the adducts by phosphorimaging or autoradiography.

References

- 1. Methylcholanthrene - Wikipedia [en.wikipedia.org]

- 2. Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of 3-methylcholanthrene by liver and lung microsomes: effect of enzyme inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coordinate regulation of UDP-glucuronosyltransferase UGT1A6 induction by 3-methylcholanthrene and multidrug resistance protein MRP2 expression by dexamethasone in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatographic assay of epoxide hydrase activity with 3-methylcholanthrene-11,12-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preferential Glutathione Conjugation of a Reverse Diol Epoxide Compared to a Bay Region Diol Epoxide of Phenanthrene in Human Hepatocytes: Relevance to Molecular Epidemiology Studies of Glutathione-S-Transferase Polymorphisms and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

understanding the carcinogenic potential of 6-Methylcholanthrene

An In-depth Technical Guide to the Carcinogenic Potential of 3-Methylcholanthrene For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcholanthrene (3-MC or MCA), a potent polycyclic aromatic hydrocarbon (PAH), is a cornerstone compound in the field of experimental chemical carcinogenesis.[1] Its ability to reliably induce tumors, particularly sarcomas and skin carcinomas, in laboratory animals has made it an invaluable tool for investigating the molecular and cellular mechanisms of cancer development.[2] This guide provides a comprehensive technical overview of the carcinogenic potential of 3-MC, detailing its mechanism of action, metabolic activation, interaction with key cellular signaling pathways, and the experimental methodologies used for its study. Quantitative data from key studies are presented in tabular format for clarity, and critical pathways and workflows are visualized using diagrams.

Mechanism of Carcinogenesis

The carcinogenicity of 3-MC is not inherent to the parent molecule but is a consequence of its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most critically, DNA.[1][3] This process initiates a cascade of events, including mutations and genomic instability, that can ultimately lead to malignant transformation.[2]

Metabolic Activation

The bioactivation of 3-MC is a multi-step enzymatic process primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[3][4] The process, analogous to that of other carcinogenic PAHs, proceeds via the "diol epoxide" pathway.[5][6] This pathway involves initial oxidation by CYP enzymes to form an epoxide, which is then hydrated by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation by CYP enzymes creates a highly reactive diol epoxide.[6] This ultimate carcinogen is a potent electrophile that can react with nucleophilic sites on DNA bases.[5]

Aryl Hydrocarbon Receptor (AHR) Signaling

The induction of the CYP1 enzymes necessary for 3-MC's activation is regulated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[7][8] 3-MC is a potent agonist of the AHR.[4] Upon binding 3-MC in the cytoplasm, the AHR translocates to the nucleus, dissociates from its chaperone proteins, and heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, initiating their transcription.[8] This creates a feed-forward loop where 3-MC induces the very enzymes responsible for its conversion into a carcinogen.

DNA Adduct Formation and Mutagenesis

The ultimate carcinogenic diol epoxides of 3-MC react with DNA, forming bulky covalent adducts, primarily on guanine and adenine bases.[9] These adducts distort the DNA helix, interfering with normal replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can lead to mispairing during DNA replication, resulting in permanent mutations.[2] Tumors induced by 3-MC frequently harbor mutations in critical oncogenes (e.g., Kras) and tumor suppressor genes (e.g., p53).[2][10] The accumulation of these mutations in key regulatory pathways drives the multi-step process of tumorigenesis.

Quantitative Data on Carcinogenicity

The carcinogenic potency of 3-MC has been quantified in numerous studies, primarily in mice. The following tables summarize key dose-response data from representative studies.

Table 1: Sarcoma Induction by Subcutaneous Injection in Mice

| Mouse Strain | 3-MC Dose (mg) | Vehicle | Tumor Incidence (%) | Mean Latent Period (Days) | Reference |

| C3H (male) | 1.0 | Tricaprylin | 100% | 129 | [11] |

| C3H (male) | 0.25 | Tricaprylin | 100% | 129 | [11] |

| C3H (male) | 0.062 | Tricaprylin | 97% | 150 | [11] |

| C3H (male) | 0.015 | Tricaprylin | 88% | 186 | [11] |

| C3H (male) | 0.0037 | Tricaprylin | 47% | 273 | [11] |

| C3H (male) | 0.0009 | Tricaprylin | 11% | 363 | [11] |

| WB & C3H/He | 0.005 - 2.0 | Olive oil | Dose-dependent | Not specified | [12] |

Table 2: Tumor Induction in Different Immunological Contexts

| Mouse Strain | 3-MC Dose (mg) | Tumor Incidence at Week 38 | Tumor Incidence at Week 80 | Reference |

| IFN-γR+/+ (male) | 0.8 | ~40% | ~65% | [2] |

| IFN-γR-/- (male) | 0.8 | 100% | 100% | [2] |

| IFN-γR+/+ (female) | 0.8 | ~20% | ~50% | [2] |

| IFN-γR-/- (female) | 0.8 | ~90% | ~95% | [2] |

Note: IFN-γR-/- mice, deficient in the interferon-gamma receptor, show significantly higher susceptibility and faster tumor development, highlighting the role of the immune system in controlling chemically induced cancers.[2]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible study of chemical carcinogenesis. Below are synthesized methodologies for key in vivo and in vitro assays involving 3-MC.

In Vivo Sarcoma Induction Bioassay (Mouse)

This protocol outlines a standard procedure for assessing the carcinogenicity of 3-MC via subcutaneous or intramuscular injection in mice.[2]

-

Animal Model: Use a susceptible mouse strain (e.g., C57BL/6, BALB/c, C3H), typically 6-8 weeks old. House animals in accordance with institutional guidelines.[1]

-

Carcinogen Preparation: Dissolve 3-MC in a sterile, inert vehicle such as sesame oil or olive oil to the desired concentration (e.g., 0.1 to 1.0 mg/0.1 mL).[2] Prepare fresh or store protected from light.

-

Administration: Administer a single dose via subcutaneous (s.c.) or intramuscular (i.m.) injection. A common site is the left hind leg or the interscapular region.[2]

-

Monitoring: Palpate the injection site 2-3 times weekly to detect tumor formation. Measure tumors with calipers once they become palpable. Record the date of tumor appearance (latency).[2]

-

Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., >10-15 mm in diameter) or if ulceration or morbidity occurs.[2] This is the primary endpoint for calculating tumor incidence and latency.

-

Pathology: Perform a full necropsy. Collect the primary tumor and major organs for histopathological analysis to confirm the tumor type (typically fibrosarcoma) and check for metastases.

In Vitro Cell Transformation Assay (BALB/c 3T3)

This assay assesses the potential of a chemical to induce neoplastic transformation in a non-tumorigenic cell line.

-

Cell Line: Use BALB/c 3T3 clone A31 cells (or a similar fibroblast line). Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Seeding: Plate cells at a low density (e.g., 1 x 10⁴ cells per 60-mm dish) and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of 3-MC (e.g., 0.1 - 5.0 µg/mL) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). Include a solvent-only control group. The exposure period is typically 48-72 hours.

-

Culture Period: After treatment, replace the medium with fresh growth medium. Culture the cells for 4-6 weeks, with medium changes twice weekly.

-

Fixing and Staining: At the end of the culture period, fix the cells with methanol and stain with Giemsa.

-

Scoring: Score the dishes for the presence of transformed foci (Type III foci). These foci are characterized by dense, multi-layered cell growth (loss of contact inhibition), random cell orientation, and deep basophilic staining.

-

Analysis: The transforming potential is quantified by calculating the transformation frequency (number of foci per number of surviving cells). A dose-dependent increase in transformation frequency indicates carcinogenic potential.

Conclusion

3-Methylcholanthrene is a powerful and well-characterized carcinogen that acts through a mechanism of metabolic activation, AHR pathway induction, and subsequent DNA damage. Its reliability in inducing tumors in vivo and transforming cells in vitro has cemented its role as a reference compound in cancer research. Understanding the technical details of its carcinogenic activity and the experimental protocols used to study it provides a critical foundation for evaluating the carcinogenic risk of other chemicals and for developing novel therapeutic and preventative strategies in oncology.

References

- 1. MiTO [mito.dkfz.de]

- 2. researchgate.net [researchgate.net]

- 3. PERSISTENT INDUCTION OF CYTOCHROME P450 (CYP)1A ENZYMES BY 3-METHYLCHOLANTHRENE IN VIVO IN MICE IS MEDIATED BY SUSTAINED TRANSCRIPTIONAL ACTIVATION OF THE CORRESPONDING PROMOTERS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Cytochrome P450–Dependent Metabolism in the Regulation of Mouse Hepatic Growth Hormone Signaling Components and Target Genes by 3-Methylcholanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic activation of 3-methylcholanthrene in mouse skin: fluorescence spectral evidence indicates the involvement of diol-epoxides formed in the 7,8,9,10-ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The reaction of a 3-methylcholanthrene diol epoxide with DNA in relation to the binding of 3-methylcholanthrene to the DNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. Metabolic activation of 3-methylcholanthrene and its metabolites to products mutagenic to bacterial and mammalian cells [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Mouse skin tumor initiation-promotion and complete carcinogenesis bioassays: mechanisms and biological activities of emission samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on Polycyclic Aromatic Hydrocarbon Carcinogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery and understanding of polycyclic aromatic hydrocarbon (PAH) carcinogens. From the earliest epidemiological observations to the elucidation of their molecular mechanisms of action, this document traces the key scientific milestones that have shaped our knowledge of this important class of environmental carcinogens. The content is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the historical context and scientific underpinnings of PAH carcinogenesis.

Early Observations: Linking Soot to Cancer

The story of PAH carcinogens begins not in a laboratory, but with the astute clinical observations of a British surgeon. In 1775, Sir Percivall Pott noted a high incidence of scrotal cancer among chimney sweeps, a physically demanding and hazardous occupation often undertaken by young boys.[1][2][3][4][5] Pott hypothesized that the prolonged exposure to soot was the causative agent of this "chimney sweeps' cancer," marking the first time an environmental substance was linked to a specific form of cancer.[1][3] This seminal observation laid the groundwork for the field of occupational cancer epidemiology and sparked the initial inquiries into the chemical nature of carcinogens.[2]

The Dawn of Experimental Carcinogenesis

For over a century, Pott's observation remained a compelling but unproven hypothesis. The definitive link between a chemical mixture and cancer was not established until 1915, when Japanese researchers Katsusaburo Yamagiwa and Koichi Ichikawa conducted a landmark experiment.[6][7][8][9][10][11][12][13] Their work provided the first experimental proof of chemical carcinogenesis.

The Yamagiwa and Ichikawa Experiment

Yamagiwa and Ichikawa repeatedly applied coal tar to the inner surface of rabbit ears.[8][12][13] Over a period of months, they observed the development of squamous cell carcinomas at the site of application.[8] This experiment was a pivotal moment in cancer research, demonstrating that a chemical substance could induce malignant tumors in a laboratory setting.[6][7][9][11][12]

Experimental Protocol: Yamagiwa and Ichikawa's Coal Tar Application (Reconstructed from historical accounts)

-

Animal Model: Rabbits were chosen as the experimental subjects.

-

Carcinogen: Crude coal tar was the substance tested for its carcinogenic properties.

-

Application: The coal tar was repeatedly painted onto the inner surface of the rabbits' ears. The frequency of application was typically every two to three days.[12][13]

-

Observation Period: The animals were monitored for an extended period, with tumor development being observed between 55 and 360 days of treatment.[12]

-

Endpoint: The primary endpoint was the gross and microscopic observation of tumor formation, which was histologically confirmed as squamous cell carcinoma.[8]

Identifying the Culprit: The Isolation of Benzo[a]pyrene

Following Yamagiwa and Ichikawa's groundbreaking work, the race was on to identify the specific carcinogenic compounds within the complex mixture of coal tar. British chemists, led by Ernest Kennaway, embarked on a systematic investigation.[14][15] Using fluorescence spectroscopy as a guide, they fractionated two tons of coal tar pitch.[16] This laborious process led to the isolation of a highly potent carcinogenic compound in 1933, which was identified as benzo[a]pyrene (B[a]P).[14][16] The chemical synthesis of B[a]P and the confirmation of its carcinogenicity on mouse skin solidified its identity as the first pure chemical carcinogen to be discovered.[16]

The Concept of Metabolic Activation

A crucial conceptual leap in understanding PAH carcinogenesis came with the realization that these compounds are not inherently carcinogenic. Instead, they require metabolic activation within the body to be converted into their ultimate carcinogenic forms.[17][18] This process is mediated by a family of enzymes, primarily the cytochrome P450 (CYP) monooxygenases.[17][19][20][21][22]

The key enzymes involved in the metabolic activation of PAHs are CYP1A1 and CYP1B1.[17][21] These enzymes are induced by the PAHs themselves through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8][19][22][23][24][25]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs.[24][25] In its inactive state, the AhR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2, also known as AIP), and p23.[4][6][26]

Upon binding of a PAH ligand, the AhR undergoes a conformational change, leading to the dissociation of the chaperone proteins.[4][26] This allows the AhR-ligand complex to translocate into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT).[4][6] This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, leading to their increased transcription.[4][8][22]

The "Diol-Epoxide" Hypothesis and DNA Adduct Formation

The increased production of CYP enzymes leads to the metabolic conversion of PAHs into highly reactive intermediates. The most critical of these are the diol-epoxides.[17][27] For benzo[a]pyrene, the ultimate carcinogen is benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[10] These electrophilic metabolites can covalently bind to nucleophilic sites on cellular macromolecules, most importantly DNA, to form DNA adducts.[28][29][30][31]

The formation of stable PAH-DNA adducts is a key initiating event in chemical carcinogenesis.[30] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to misreplication of DNA during cell division, resulting in permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes.[8][30] The accumulation of these mutations can ultimately lead to the development of cancer.[8][28][30]

Experimental Protocol: ³²P-Postlabeling Assay for DNA Adducts

A highly sensitive method for detecting and quantifying DNA adducts is the ³²P-postlabeling assay.[7][23][31]

-

DNA Isolation and Digestion: DNA is extracted from tissues or cells of interest and enzymatically digested to individual deoxynucleoside 3'-monophosphates.[23][31]

-

Adduct Enrichment (Optional): In some variations of the protocol, the bulky aromatic DNA adducts are enriched from the normal nucleotides, for example, by nuclease P1 digestion of normal nucleotides or by butanol extraction.

-

³²P-Labeling: The 3'-monophosphate of the adducted nucleotides is then labeled with a radioactive phosphate group from [γ-³²P]ATP in a reaction catalyzed by T4 polynucleotide kinase.[23][31]

-

Chromatographic Separation: The ³²P-labeled adducted nucleotides are then separated from the excess [γ-³²P]ATP and from each other using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[31]

-

Detection and Quantification: The separated, radiolabeled DNA adducts are detected and quantified by measuring their radioactivity, typically using autoradiography or phosphorimaging. The level of adducts is expressed relative to the total number of nucleotides in the DNA sample.[23][31]

Quantitative Assessment of Carcinogenic Potency

Not all PAHs are equally carcinogenic. To assess the cancer risk posed by complex mixtures of PAHs found in the environment, the concept of Toxic Equivalency Factors (TEFs) or Relative Potency Factors (RPFs) was developed.[1][19][20][22][30] This approach uses the well-studied carcinogenicity of benzo[a]pyrene as a benchmark. Each PAH is assigned a TEF value that reflects its carcinogenic potency relative to B[a]P, which is assigned a TEF of 1.[19][30]

Data Presentation: Toxic Equivalency Factors (TEFs) for Selected PAHs

The following table summarizes the TEFs for several common PAHs as established by the U.S. Environmental Protection Agency (EPA). It's important to note that different agencies may have slightly different TEF values.

| Polycyclic Aromatic Hydrocarbon | Abbreviation | IARC Carcinogenicity Classification | Toxic Equivalency Factor (TEF) |

| Benzo[a]pyrene | B[a]P | 1 (Carcinogenic to humans) | 1 |

| Benz[a]anthracene | B[a]A | 2B (Possibly carcinogenic to humans) | 0.1 |

| Benzo[b]fluoranthene | B[b]F | 2B (Possibly carcinogenic to humans) | 0.1 |

| Benzo[k]fluoranthene | B[k]F | 2B (Possibly carcinogenic to humans) | 0.1 |

| Chrysene | CHR | 2B (Possibly carcinogenic to humans) | 0.01 |

| Dibenz[a,h]anthracene | DB[a,h]A | 2A (Probably carcinogenic to humans) | 1 |

| Indeno[1,2,3-cd]pyrene | I[cd]P | 2B (Possibly carcinogenic to humans) | 0.1 |

Source: U.S. Environmental Protection Agency (1993) and International Agency for Research on Cancer (IARC)[5][19][27]

Historical Timeline and Modern Experimental Workflow

The understanding of PAH carcinogenicity has evolved significantly over more than two centuries. The following diagram illustrates a simplified historical timeline of key discoveries.

Modern approaches to identifying and characterizing chemical carcinogens, including PAHs, follow a more structured workflow, integrating in vitro and in vivo methods.

Conclusion

The historical journey of understanding polycyclic aromatic hydrocarbon carcinogens is a testament to the power of scientific inquiry, from initial epidemiological observations to the elucidation of complex molecular pathways. This knowledge has been instrumental in shaping public health policies, occupational safety standards, and environmental regulations. For researchers and professionals in drug development, this historical perspective provides a crucial foundation for understanding the mechanisms of chemical carcinogenesis and for the development of novel preventative and therapeutic strategies against cancers induced by these ubiquitous environmental contaminants.

References

- 1. The Long Goodbye: Finally Moving on from the Relative Potency Approach to a Mixtures Approach for Polycyclic Aromatic Hydrocarbons (PAHs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Classifying polycyclic aromatic hydrocarbons by carcinogenic potency using in vitro biosignatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 7. 32P-postlabeling analysis of DNA adducts in different populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bunnies and Cancer - McGill University [mcgill.ca]

- 9. Methods for Evaluating Potential Carcinogens and Anticarcinogens - Carcinogens and Anticarcinogens in the Human Diet - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Yamagiwa and the Origins of Chemical Carcinogenesis [jsis.washington.edu]

- 11. asiaresearchnews.com [asiaresearchnews.com]

- 12. The first artificial cancer in the internal organs of experimental animals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gist of Dr. Katsusaburo Yamagiwa's papers entitled “Experimental study on the pathogenesis of epithelial tumors” (I to VI reports) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Chemical Carcinogenesis: A Historical Review and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancer-code-europe.iarc.fr [cancer-code-europe.iarc.fr]

- 17. files.dep.state.pa.us [files.dep.state.pa.us]

- 18. epa.gov [epa.gov]

- 19. Potency equivalency factors for some polycyclic aromatic hydrocarbons and polycyclic aromatic hydrocarbon derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toxic equivalency factors (TEFs) for polycyclic aromatic hydrocarbons (PAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. publications.iarc.who.int [publications.iarc.who.int]

- 29. Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core Principles of Chemical Carcinogenesis Induced by 3-Methylcholanthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcholanthrene (3-MC), a potent polycyclic aromatic hydrocarbon (PAH), has long served as a classical model carcinogen in experimental oncology.[1][2] Its ability to induce tumors in various tissues has made it an invaluable tool for elucidating the fundamental mechanisms of chemical carcinogenesis. This technical guide provides a comprehensive overview of the core principles of 3-MC-induced carcinogenesis, detailing its metabolic activation, interaction with cellular macromolecules, and the subsequent perturbation of signaling pathways that culminate in neoplastic transformation. The content herein is intended to furnish researchers, scientists, and drug development professionals with a thorough understanding of this critical area of cancer research.

Metabolic Activation of 3-Methylcholanthrene

3-MC in its native state is chemically inert and requires metabolic activation to exert its carcinogenic effects. This bioactivation process is primarily mediated by the cytochrome P450 enzyme system, particularly CYP1A1 and CYP1B1.[3][4] The metabolic cascade transforms the procarcinogen into highly reactive electrophilic intermediates capable of covalently binding to cellular nucleophiles like DNA, RNA, and proteins.

The activation pathway proceeds through a series of enzymatic reactions, including epoxidation and hydrolysis, ultimately leading to the formation of diol epoxides. These diol epoxides, particularly those in the "bay region" of the molecule, are considered the ultimate carcinogenic metabolites of 3-MC. Their stereochemical configuration significantly influences their reactivity and mutagenicity.

Key Metabolic Enzymes:

-

Cytochrome P450 (CYP) Family: Primarily CYP1A1 and CYP1B1, which are inducible by 3-MC itself through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

-

Epoxide Hydrolase: Catalyzes the conversion of arene oxides to trans-dihydrodiols.

DNA Adduct Formation and Mutagenesis

The cornerstone of 3-MC's carcinogenic activity lies in the formation of covalent adducts with DNA. The reactive diol epoxides readily attack the nucleophilic centers in DNA bases, predominantly guanine and adenine residues. These bulky DNA adducts distort the helical structure of DNA, leading to errors during DNA replication and transcription if not repaired.

The persistence of these DNA adducts can result in mispairing of bases, ultimately causing permanent mutations in the genetic code. Critical mutations in proto-oncogenes (e.g., Ras) and tumor suppressor genes (e.g., p53) can disrupt normal cellular growth control, providing a selective advantage for clonal expansion and neoplastic development.[2] The level of DNA adduct formation has been shown to be dose-dependent.[4]

The Central Role of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the toxic and carcinogenic effects of 3-MC.[5][6][7] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins.

Upon binding of 3-MC, the AhR complex translocates to the nucleus, where it dissociates from its chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including the aforementioned CYP1A1 and CYP1B1, creating a feedback loop that enhances the metabolic activation of 3-MC. Beyond xenobiotic metabolism, AhR signaling can also influence cell proliferation, differentiation, and apoptosis, further contributing to the carcinogenic process.

Data Presentation: Quantitative Analysis of 3-MC Carcinogenesis

The carcinogenic potential of 3-MC has been extensively quantified in numerous animal studies. The following tables summarize key data on tumor incidence and dose-response relationships in mice.

Table 1: Tumor Incidence in Mice Following a Single Subcutaneous Injection of 3-Methylcholanthrene

| Mouse Strain | 3-MC Dose (mg) | Number of Mice | Tumor Incidence (%) | Mean Latent Period (days) | Reference |

| C3H/He | 0.1 | 20 | 95 | 130 | [8] |

| C3H/He | 0.02 | 20 | 70 | 180 | [8] |

| C3H/He | 0.004 | 20 | 25 | 250 | [8] |

| WB | 0.1 | 20 | 100 | 150 | [8] |

| WB | 0.02 | 20 | 80 | 200 | [8] |

| WB | 0.004 | 20 | 35 | 280 | [8] |

| ICR/JCL | 0.1 | 20 | 100 | 120 | [8] |

| ICR/JCL | 0.02 | 20 | 90 | 160 | [8] |

| ICR/JCL | 0.004 | 20 | 40 | 220 | [8] |

Table 2: Dose-Response of Tumor Incidence with 3-Methylcholanthrene in Male C3H Mice

| Dose (mg) | Log Dose | Number of Mice | Tumors at 8 Months | Percent with Tumors |

| 1.0 | 0.00 | 48 | 48 | 100 |

| 0.25 | -0.60 | 49 | 49 | 100 |

| 0.0625 | -1.20 | 50 | 49 | 98 |

| 0.0156 | -1.81 | 50 | 42 | 84 |

| 0.0039 | -2.41 | 50 | 21 | 42 |

| 0.00098 | -3.01 | 50 | 6 | 12 |

| 0.00024 | -3.62 | 50 | 1 | 2 |

| 0 (Control) | - | 50 | 0 | 0 |

Data adapted from Bryan and Shimkin (1943).[9]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible study of chemical carcinogenesis. Below are methodologies for key experiments involving 3-MC.

In Vivo Carcinogenesis Assay in Mice

This protocol describes the induction of subcutaneous fibrosarcomas in mice using 3-MC.

Materials:

-

3-Methylcholanthrene (Sigma-Aldrich)

-

Peanut oil or other suitable vehicle

-

6-8 week old mice (e.g., C3H/He, BALB/c)

-

Sterile syringes and needles (25-gauge)

-

Animal housing and monitoring equipment

Procedure:

-

Preparation of 3-MC Solution: Dissolve 3-MC in peanut oil to the desired concentration (e.g., 1 mg/mL).[10] Gentle heating and vortexing may be required to fully dissolve the compound. Prepare under a chemical fume hood.

-

Animal Handling: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Injection: Shave a small area on the right flank of each mouse.[10] Administer a single subcutaneous injection of the 3-MC solution (e.g., 100 µL containing 100 µg of 3-MC).[10] A control group should receive an injection of the vehicle only.

-

Tumor Monitoring: Palpate the injection site weekly to detect the appearance of tumors.[2]

-

Data Collection: Once a palpable tumor is detected, measure its dimensions (length and width) with calipers twice weekly.[2] Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1.5 cm in diameter) or if they show signs of distress.[2]

-

Histopathological Analysis: Excise tumors and fix in 10% neutral buffered formalin for subsequent histopathological examination to confirm the tumor type.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[11][12][13]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

3-Methylcholanthrene

-

Dimethyl sulfoxide (DMSO) as a solvent

-

S9 fraction (from Aroclor- or phenobarbital-induced rat liver) for metabolic activation

-

Minimal glucose agar plates

-

Top agar

-

Histidine/Biotin solution

-

Positive and negative controls

Procedure:

-

Strain Preparation: Grow overnight cultures of the Salmonella tester strains.[13]

-

Test Compound Preparation: Prepare serial dilutions of 3-MC in DMSO.

-

Assay: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the 3-MC dilution (or control), and 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer.[12] b. Pre-incubate the mixture at 37°C for 20-30 minutes.[12] c. Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. d. Distribute the top agar evenly and allow it to solidify.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[12]

-

Colony Counting: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.[3][14][15][16]

Materials:

-

DNA sample (extracted from 3-MC-treated cells or tissues)

-

Micrococcal nuclease and spleen phosphodiesterase for DNA digestion

-

Nuclease P1 for adduct enrichment

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager for detection and quantification

Procedure:

-

DNA Digestion: Enzymatically digest the DNA sample to 3'-monophosphate nucleosides.[14]

-

Adduct Enrichment: Enrich the adducted nucleotides, for example, by using nuclease P1 which dephosphorylates normal nucleotides but not the bulky adducts.[14]

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[14]

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the normal nucleotides using multidirectional thin-layer chromatography (TLC).[15]

-

Detection and Quantification: Visualize the adduct spots by autoradiography or using a phosphorimager. Quantify the level of DNA adducts by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.

Conclusion

3-Methylcholanthrene remains a cornerstone in the study of chemical carcinogenesis. Its well-characterized mechanism of action, from metabolic activation and DNA adduct formation to the intricate involvement of the AhR signaling pathway, provides a robust framework for understanding how environmental chemicals can initiate and promote cancer. The experimental protocols and quantitative data presented in this guide offer valuable resources for researchers dedicated to unraveling the complexities of carcinogenesis and developing novel strategies for cancer prevention and therapy. A thorough understanding of these basic principles is essential for any professional working in the fields of toxicology, oncology, and drug development.

References

- 1. Tumor development after 3-methylcholanthrene in immunologically deficient athymic-nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Methylcholanthrene-induced Carcinogenesis by an Interferon γ Receptor–dependent Foreign Body Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using methylcholanthrene-induced fibrosarcomas to study tumor immunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dose response and growth rates of subcutaneous tumors induced with 3-methylcholanthrene in mice and timing of tumor origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 2.4. Methylcholanthrene (MCA) Induction of Tumor Development [bio-protocol.org]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Induction of Fibrosarcoma in Mice using 6-Methylcholanthrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the induction of fibrosarcoma in mice using the polycyclic aromatic hydrocarbon carcinogen, 6-Methylcholanthrene (6-MCA). This model is a well-established platform for studying carcinogenesis, tumor immunology, and for the preclinical evaluation of novel cancer therapies.

Introduction

This compound is a potent carcinogen that, upon administration to mice, reliably induces the formation of fibrosarcomas at the site of injection. The resulting tumors are typically histologically similar to human soft tissue sarcomas and develop a complex tumor microenvironment, including an established stroma and vasculature, making this a relevant model for therapeutic studies.[1] Malignant transformation by 6-MCA is understood to occur through the stepwise accumulation of genetic mutations, notably in proto-oncogenes such as ras and tumor suppressor genes like p53.[2]

Quantitative Data Summary

The incidence and latency of 6-MCA-induced fibrosarcomas can vary depending on the dose of the carcinogen, the strain of mice used, and the immunological status of the host. The following tables summarize representative data from published studies.

Table 1: Tumor Incidence and Latency with Varying Doses of this compound

| Mouse Strain | 6-MCA Dose | Administration Route | Tumor Incidence | Mean Latency (Days) |

| C57BL/6 | 1 mg | Intramuscular | High | ~100 |

| 129Sv/Ev | 0.8 mg | Intramuscular | High in IFN-γR-/- mice | ~80-100 |

| 129Sv/Ev | 0.3 mg | Intramuscular | Moderate | ~120-150 |

| 129Sv/Ev | 0.1 mg | Intramuscular | Low | >150 |

| BALB/c | Not Specified | Subcutaneous | Almost all mice | Tumors appeared over 9 months |

Table 2: Influence of Genetic Background on Tumor Development

| Mouse Strain | Genetic Modification | Tumor Development Outcome |

| IFN-γR-/- | Interferon-γ Receptor Knockout | Increased tumor incidence |

| MyD88-/- | Myeloid Differentiation Primary Response 88 Knockout | Significantly depressed fibrosarcoma formation |

| p53-/- | p53 Knockout | Increased genomic instability in tumors |

Experimental Protocols

Materials

-

This compound (CAS No. 56-49-5)

-

Sesame oil or Olive Oil (sterile)

-

Sterile 1 mL syringes with 25-27 gauge needles

-

70% ethanol

-

Male or female mice (e.g., C57BL/6, BALB/c, 129Sv/Ev), typically 6-8 weeks old

-

Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

-

Animal clippers

-

Anesthetic (e.g., isoflurane)

-

Heating pad

Protocol for Preparation of this compound Solution

Caution: this compound is a potent carcinogen. Handle with extreme care in a certified chemical fume hood.

-

In a chemical fume hood, weigh the desired amount of this compound powder. For a common dose of 300 µg per mouse, a stock solution can be prepared. For example, dissolve 6 mg of 6-MCA in 2 mL of sesame oil to achieve a concentration of 3 mg/mL.

-

Gently warm the sesame oil to approximately 37°C to aid in the dissolution of the 6-MCA.

-

Vortex or sonicate the solution until the 6-MCA is completely dissolved. The solution should be a clear, pale-yellow color.

-

Draw the solution into sterile 1 mL syringes.

Protocol for Subcutaneous Administration of this compound

-

Anesthetize the mouse using a standardized institutional protocol.

-

Shave a small area of fur on the flank or the back of the mouse, between the shoulder blades.

-

Clean the injection site with a 70% ethanol swab.

-

Gently lift the skin to create a "tent".

-

Insert the needle (bevel up) into the base of the tented skin, parallel to the body to avoid underlying structures.

-

Slowly inject the desired volume of the 6-MCA solution (e.g., 100 µL for a 300 µg dose from a 3 mg/mL stock). A small bleb should be visible under the skin.

-